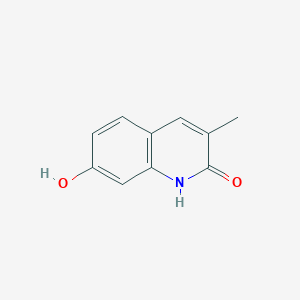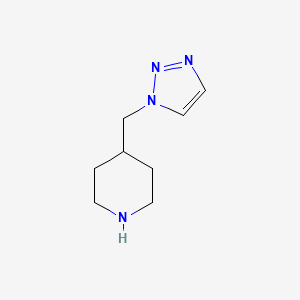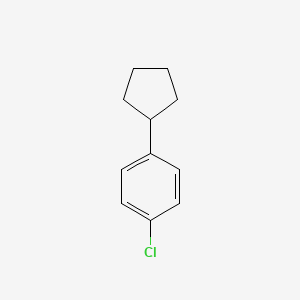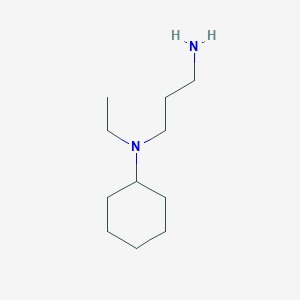
7-Hydroxy-3-methylquinolin-2(1H)-one
描述
7-Hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic compound that has attracted attention in the scientific community due to its potential therapeutic applications. This molecule is also known as 7-hydroxy-3-methyl-1,2-dihydroquinolin-2-one or 7-OH-MeQ. The chemical structure of 7-OH-MeQ consists of a quinoline ring system with a hydroxyl group and a methyl group attached at the 7th and 3rd positions, respectively.
科学研究应用
7-OH-MeQ has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this molecule is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 7-OH-MeQ has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 7-OH-MeQ has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of other diseases such as cancer and cardiovascular disease.
作用机制
The exact mechanism of action of 7-OH-MeQ is not fully understood. However, studies have shown that this molecule can interact with various targets in the body, including enzymes and receptors. For example, 7-OH-MeQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting acetylcholinesterase, 7-OH-MeQ can increase the levels of acetylcholine in the brain, which could be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
7-OH-MeQ has been shown to have various biochemical and physiological effects. Studies have shown that this molecule can reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. Additionally, 7-OH-MeQ has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Other studies have shown that 7-OH-MeQ can inhibit the growth of cancer cells and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 7-OH-MeQ in lab experiments is its relatively simple synthesis method. Additionally, this molecule has been shown to have a wide range of potential therapeutic applications, which makes it an attractive target for drug development. However, one of the limitations of using 7-OH-MeQ in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are many potential future directions for research on 7-OH-MeQ. One area of interest is the development of new drugs based on this molecule for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-OH-MeQ and its potential interactions with other targets in the body. Finally, more research is needed to determine the safety and efficacy of 7-OH-MeQ in humans, which could pave the way for clinical trials in the future.
Conclusion:
In conclusion, 7-Hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic compound with potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular disease. The synthesis of this molecule is relatively straightforward, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to using 7-OH-MeQ in lab experiments, there are many potential future directions for research on this molecule. Overall, 7-OH-MeQ is an exciting target for drug development and has the potential to make a significant impact on human health.
属性
IUPAC Name |
7-hydroxy-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(12)5-9(7)11-10(6)13/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCZSWCMYDJYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289289 | |
| Record name | 7-Hydroxy-3-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-methylquinolin-2(1H)-one | |
CAS RN |
913613-85-1 | |
| Record name | 7-Hydroxy-3-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913613-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-3-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3301862.png)


![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301878.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301888.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301897.png)
![{1-(tert-butoxycarbonyl)-5-[(4,4-dimethoxypiperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid](/img/structure/B3301898.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301911.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301912.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301922.png)
